molecular formula C8H7Cl3O B1418712 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol CAS No. 886365-89-5

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol

Cat. No. B1418712
M. Wt: 225.5 g/mol
InChI Key: PUOBBPFPSVWGGQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research on derivatives of 2-Chloroquinoline, involving 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol, has shown promising antibacterial and antifungal properties. These derivatives have been tested against various bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus, demonstrating significant antimicrobial activity (Desai et al., 2012).

Controlled Release of Bioactives

Studies have incorporated 2-phenyl ethanol, a variant of the compound, in chitosan films for controlled release applications. This approach was primarily used to retain the fragrance and antimicrobial characteristics of 2-phenyl ethanol, with significant improvements in retention and mechanical resistance of the films (Zarandona et al., 2020).

Green Chemistry Applications

Research has demonstrated the use of 2-Phenyl ethanol (2-PEA) in green chemistry, specifically in the hydrogenation of styrene oxide to produce 2-PEA in a clean and environmentally sound process. This method avoids polluting and hazardous traditional production routes, highlighting the compound's role in sustainable industrial applications (Yadav & Lawate, 2011).

Pharmaceutical Synthesis

2-Chloro-1-(3,4-difluorophenyl)ethanol, a closely related compound, is a critical intermediate in synthesizing Ticagrelor, a treatment for acute coronary syndromes. Its synthesis involves bioreduction techniques, highlighting its significance in the pharmaceutical industry (Guo et al., 2017).

Biocatalysis in Drug Development

In the context of drug development, substituted phenacyl chlorides, which include variants of 2-Chloro-2-(3,4-dichloro-phenyl)-ethanol, are reduced using biocatalysts to produce chiral alcohols. These substances are used as precursors in synthesizing antidepressants and beta-blockers, demonstrating the compound's utility in creating medically significant molecules (Barbieri et al., 2001).

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on the specific compound. For example, some may be irritants or potentially toxic, while others are used as safe medications . Always refer to the specific safety data sheet for each compound.

Future Directions

The future directions of research into imidazole derivatives are likely to continue to focus on their potential as therapeutic agents. Given their broad range of biological activities, these compounds are of interest in the development of new drugs .

properties

IUPAC Name

2-chloro-2-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOBBPFPSVWGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661373
Record name 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-(3,4-dichloro-phenyl)-ethanol

CAS RN

886365-89-5
Record name β,3,4-Trichlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-(3,4-dichlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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